molecular formula C10H8N2O3 B8702257 1-Methyl-5-nitro-1h-indole-3-carboxaldehyde

1-Methyl-5-nitro-1h-indole-3-carboxaldehyde

Cat. No.: B8702257
M. Wt: 204.18 g/mol
InChI Key: KFTGWHRQKBLPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitro-1h-indole-3-carboxaldehyde is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-Methyl-5-nitro-1h-indole-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 1-methylindole followed by formylation. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methyl-5-nitro-1h-indole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Condensation: The aldehyde group can undergo condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Scientific Research Applications

1-Methyl-5-nitro-1h-indole-3-carboxaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 1-Methyl-5-nitro-1h-indole-3-carboxaldehyde is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function .

Comparison with Similar Compounds

1-Methyl-5-nitro-1h-indole-3-carboxaldehyde can be compared with other indole derivatives such as:

    1-Methylindole-3-carboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroindole-3-carboxaldehyde: Lacks the methyl group, which can influence its solubility and reactivity.

    1-Methyl-5-bromo-1H-indole-3-carbaldehyde:

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-methyl-5-nitroindole-3-carbaldehyde

InChI

InChI=1S/C10H8N2O3/c1-11-5-7(6-13)9-4-8(12(14)15)2-3-10(9)11/h2-6H,1H3

InChI Key

KFTGWHRQKBLPLH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Nitroindole-3-carboxaldehyde (2 g) was dissolved in N,N-dimethylformamide (40 ml), and potassium carbonate (4.0 g) and methyl iodide (5 ml) were added thereto, followed by stirring at 60° C. for 24 hours. The reaction solution was subjected to partitioning with chloroform, methanol and water, and the organic layer was dried over magnesium sulfate. After concentration under reduced pressure, the residue was rinsed with ethyl acetate to give 1-methyl-5-nitroindole-3-carboxaldehyde (Compound III-2, 1.99 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

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